molecular formula C19H13F2N3O3S B2686402 2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251548-06-7

2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2686402
M. Wt: 401.39
InChI Key: IYDOHCPNQLCPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H13F2N3O3S and its molecular weight is 401.39. The purity is usually 95%.
BenchChem offers high-quality 2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds similar to the one have been synthesized and analyzed for their crystal structure to understand their molecular configurations and interactions. For example, studies on the synthesis and crystal structure analysis of related benzyl-phenylimidazo[1,3,4]thiadiazole derivatives have provided insights into their molecular arrangements and potential interactions, such as hydrogen bonding and π–π stacking interactions, which are crucial for their biological and physical properties (Banu et al., 2014).

Drug Discovery and Anticancer Activities

  • Research into benzothiadiazinyl derivatives has shown that these compounds can exhibit moderate to good inhibitory activity against various cancer cell lines. This suggests their potential application in the development of anticancer drugs (Kamal et al., 2011). Such studies are crucial for identifying new therapeutic agents and understanding their mechanisms of action.

Antimicrobial and Antibacterial Activities

  • Novel pyrazolobenzothiazine-based chalcones and their pyrimidine derivatives have been synthesized and tested for their antibacterial activity, showcasing the potential of thiadiazine derivatives in addressing microbial resistance (Bukhari et al., 2011). This area of research is vital for developing new antibiotics and combating the global health threat posed by antibiotic-resistant bacteria.

Material Science Applications

  • In material science, the manipulation of molecular structures similar to the compound has been explored to modify the optoelectronic properties of polymers for organic photovoltaic applications. Research on the substitution effects on fluorinated benzo[c][1,2,5]thiadiazole polymers demonstrates the influence of molecular design on the efficiency of solar cells (Xu et al., 2016).

properties

IUPAC Name

4-(4-fluorophenyl)-2-[(3-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c20-14-6-8-16(9-7-14)24-18-17(5-2-10-22-18)28(26,27)23(19(24)25)12-13-3-1-4-15(21)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDOHCPNQLCPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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